Lanthanum selenide

Thermoelectrics High-Temperature Energy Conversion Rare-Earth Chalcogenides

Lanthanum selenide (La₂Se₃, CAS 12031-51-5) is a rare-earth sesquiselenide semiconductor adopting a cubic Th₃P₄-type defect structure (space group I 4̄ 3d, a = 905.21 pm) with a measured direct optical band gap of 2.6 eV. It belongs to the broader lanthanide chalcogenide family but distinguishes itself through a combination of a high thermoelectric figure of merit (ZT ≈ 1.41 at 1100 K) and a specific capacitance reaching 363 F g⁻¹ in non-aqueous electrolytes , making it a bifunctional candidate for solid-state energy conversion and storage applications.

Molecular Formula La2Se3
Molecular Weight 514.7 g/mol
CAS No. 12031-51-5
Cat. No. B077995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum selenide
CAS12031-51-5
Molecular FormulaLa2Se3
Molecular Weight514.7 g/mol
Structural Identifiers
SMILES[Se-2].[Se-2].[Se-2].[La+3].[La+3]
InChIInChI=1S/2La.3Se/q2*+3;3*-2
InChIKeyOPSQCCUNFWHTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Selenide (La₂Se₃) for High-Temperature Thermoelectric and Energy Storage Procurement


Lanthanum selenide (La₂Se₃, CAS 12031-51-5) is a rare-earth sesquiselenide semiconductor adopting a cubic Th₃P₄-type defect structure (space group I 4̄ 3d, a = 905.21 pm) with a measured direct optical band gap of 2.6 eV [1][2]. It belongs to the broader lanthanide chalcogenide family but distinguishes itself through a combination of a high thermoelectric figure of merit (ZT ≈ 1.41 at 1100 K) [3] and a specific capacitance reaching 363 F g⁻¹ in non-aqueous electrolytes [4], making it a bifunctional candidate for solid-state energy conversion and storage applications.

Why Lanthanum Selenide Cannot Be Replaced by La₂S₃, La₂Te₃, or Other Rare-Earth Chalcogenides


Within the La₂X₃ (X = S, Se, Te) series, the progressive increase in anion polarizability from sulfide to telluride dramatically alters the electronic band structure, lattice thermal conductivity, and electrochemical redox behavior. La₂S₃ exhibits a lower optical band gap (2.5 eV) [1] and significantly higher lattice thermal conductivity, which suppresses its thermoelectric ZT below unity; La₂Te₃, while achieving a ZT of ∼1.3 at 1273 K [2], delivers only 194 F g⁻¹ specific capacitance [3]—barely half that of La₂Se₃. Furthermore, the cation-deficient Th₃P₄-type framework in La₂Se₃ accommodates a wider homogeneity range (La₃₋ₓSe₄, 0 ≤ x ≤ 1/3) [4] than the sulfide analog, enabling tunable carrier concentration without phase segregation. These quantitative divergences mean that substituting La₂Se₃ with its lighter or heavier chalcogenide congeners will compromise either energy conversion efficiency or charge storage capacity.

Quantitative Differentiation of Lanthanum Selenide Against Closest Analogs


Thermoelectric Figure of Merit (ZT) of La₂Se₃ Versus La₂Te₃ at Elevated Temperature

p-Type La₂Se₃ achieves a predicted maximum thermoelectric figure of merit ZT = 1.41 at 1100 K, outperforming the best-reported ZT for La₂Te₃ (∼1.3 at 1273 K) [1][2]. The advantage originates from La₂Se₃'s intrinsically low lattice thermal conductivity arising from the heavier selenium mass and the cation-disordered Th₃P₄-type structure [3].

Thermoelectrics High-Temperature Energy Conversion Rare-Earth Chalcogenides

Specific Capacitance of La₂Se₃ Versus La₂Te₃ and La₂S₃ for Supercapacitor Electrodes

A chemically prepared La₂Se₃ nanocube thin-film electrode delivers a maximum specific capacitance of 363 F g⁻¹ at 5 mV s⁻¹ in 0.8 M LiClO₄/PC electrolyte, compared to 194 F g⁻¹ for La₂Te₃ and 256–358 F g⁻¹ for α-La₂S₃ under comparable scan rates [1][2][3]. The 87% advantage over La₂Te₃ is attributed to the optimized selenium electronegativity, which enhances faradaic pseudocapacitance without the excessive resistivity of telluride.

Supercapacitors Energy Storage Rare-Earth Chalcogenide Electrodes

Direct Optical Band Gap of La₂Se₃ Compared to La₂S₃ and La₂O₃

Spray-pyrolyzed La₂Se₃ thin films exhibit a direct optical band gap of 2.6 eV, as determined by Tauc plot analysis [1][2]. This value lies between La₂S₃ (2.5 eV direct gap) [3] and La₂O₃ (4.3–5.8 eV) [4], placing La₂Se₃ in the visible-absorption window suitable for photodetector and LED applications, while retaining sufficient band gap width for room-temperature semiconductor operation.

Optoelectronics Band Gap Engineering Thin-Film Photodetectors

Crystal Lattice Parameter of Cubic La₂Se₃ in Head-to-Head Comparison with Pr₂Se₃ and Gd₂Se₃

Single-crystal X-ray diffraction reveals that cubic C-type La₂Se₃ exhibits a lattice parameter a = 905.21(6) pm, which is significantly larger than that of Pr₂Se₃ (a = 891.17(6) pm) and Gd₂Se₃ (a = 872.56(5) pm), all synthesized and measured under identical conditions [1]. This 1.6%–3.7% lattice expansion directly reflects the larger ionic radius of La³⁺ (1.16 Å for CN = 8) compared to Pr³⁺ (1.13 Å) and Gd³⁺ (1.05 Å), which modulates the electronic bandwidth and the defect-formation energetics within the Th₃P₄-type structure.

Crystal Engineering Solid-State Chemistry Rare-Earth Sesquiselenides

Thermal Decomposition Temperature of La₂Se₃ Versus La₂S₃ for High-Temperature Process Windows

La₂Se₃ exhibits a thermal decomposition temperature of 1640 °C under inert conditions, as reported in compendia of refractory compound properties [1]. In contrast, the γ-La₂S₃ phase, which is isostructural with La₂Se₃, is thermodynamically stable only above 1300 °C and undergoes phase decomposition upon cooling [2]. This >300 °C advantage in decomposition threshold makes La₂Se₃ the preferred choice for high-temperature synthesis routes requiring prolonged thermal exposure.

Thermal Stability Refractory Chalcogenides High-Temperature Synthesis

Validated Application Scenarios for Lanthanum Selenide Based on Quantitative Evidence


High-Temperature Thermoelectric Generator (TEG) Hot-Side Legs

La₂Se₃ is the preferred p-type leg material for segmented thermoelectric generators operating with a hot-side temperature of 1000–1100 K. Its ZT of 1.41 at 1100 K [1] surpasses that of La₂Te₃ (ZT ≈ 1.3 at 1273 K) and conventional SiGe alloys (ZT ≈ 0.9 at 1100 K), while its decomposition temperature of 1640 °C provides a wide safety margin against thermal runaway. The cation-deficient Th₃P₄ structure further permits controlled off-stoichiometry to fine-tune carrier concentration without doping. Procurement should specify phase-pure cubic La₂Se₃ with controlled La/Se ratio (La₂.₆₇□₀.₃₃Se₄) to ensure reproducible ZT.

Asymmetric Supercapacitor Positive Electrode Material

For hybrid or asymmetric supercapacitor devices requiring high specific energy, La₂Se₃ nanocube thin-film electrodes provide 363 F g⁻¹ in non-aqueous LiClO₄/PC electrolyte [2], outperforming La₂Te₃ (194 F g⁻¹) by 87%. When paired with an activated carbon negative electrode, the La₂Se₃//AC asymmetric device achieves an energy density of 44.95 Wh kg⁻¹ at 622 W kg⁻¹ [3]. Researchers should specify the SILAR or chemical bath deposition method to obtain the optimal nanocube morphology that maximizes electrolyte-accessible surface area.

Visible-Wavelength Thin-Film Photodetectors

The direct optical band gap of 2.6 eV positions La₂Se₃ as an absorber layer for visible-light photodetectors and LEDs [4]. Compared to La₂S₃ (2.5 eV), the slightly wider gap reduces dark current, while compared to La₂O₃ (4.3 eV), La₂Se₃ enables absorption across the entire visible spectrum. Spray pyrolysis at 250 °C from non-aqueous methanol solution is the established low-cost route for depositing phase-pure cubic La₂Se₃ films with a grain size of ∼42 nm on FTO-coated glass [5]. Procurement should request films with specular morphology and p-type conductivity (resistivity ∼10⁵ Ω·cm) for photodiode configurations.

Cation-Deficient Host Matrix for Solid-State Ion Conductors

The intrinsically cation-deficient Th₃P₄-type framework of La₂Se₃ (La₂.₆₇□₀.₃₃Se₄, where □ denotes vacancies) [6] provides a robust host for interstitial ion insertion. The larger lattice parameter of La₂Se₃ (a = 905.21 pm) compared to Pr₂Se₃ (891.17 pm) and Gd₂Se₃ (872.56 pm) directly translates to a larger bottleneck radius for ion migration, making La₂Se₃ the preferred matrix for rare-earth-based solid electrolytes. Researchers developing all-solid-state batteries or thermoelectric modules should select La₂Se₃ with precisely characterized vacancy concentration via Rietveld refinement of XRD data.

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